2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H10O4S It is a derivative of tetrahydrothiophene, featuring a sulfone group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene-3-acetic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures, to ensure complete oxidation to the sulfone form.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents like carbodiimides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Esters, amides.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)aminoacetic acid
- (1,1-Dioxidotetrahydro-3-thienyl)acetic acid
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a sulfone group and an acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAVFYRWZYKFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349594 |
Source
|
Record name | (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-66-4 |
Source
|
Record name | (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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